
5-Fluoropyrimidine-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoropyrimidine-2-carbohydrazide: is a fluorinated pyrimidine derivativeThe incorporation of fluorine into pyrimidine structures can significantly alter their biological activity, making them valuable in various scientific research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoropyrimidine-2-carbohydrazide typically involves the reaction of 5-fluoropyrimidine-2-carboxylic acid with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Fluoropyrimidine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amino derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or hydrazide positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted pyrimidines .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-Fluoropyrimidine-2-carbohydrazide is used as a building block for the synthesis of more complex fluorinated pyrimidines. These compounds are valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential to interact with nucleic acids and proteins. Its fluorinated nature can enhance binding affinity and specificity, making it useful in probing biological systems .
Medicine: The primary application of this compound in medicine is in the development of anti-cancer agents. Fluorinated pyrimidines, such as 5-fluorouracil, are well-known for their ability to inhibit thymidylate synthase, an enzyme critical for DNA synthesis in rapidly dividing cells .
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals and pharmaceuticals. Its unique chemical properties make it a valuable intermediate in the production of various active ingredients .
Mécanisme D'action
The mechanism of action of 5-Fluoropyrimidine-2-carbohydrazide involves its incorporation into nucleic acids, leading to the disruption of DNA and RNA synthesis. This compound can inhibit enzymes such as thymidylate synthase, which is essential for the synthesis of thymidine, a nucleotide required for DNA replication. By inhibiting this enzyme, this compound can effectively halt the proliferation of rapidly dividing cells, such as cancer cells .
Comparaison Avec Des Composés Similaires
5-Fluorouracil: A widely used anti-cancer agent that also inhibits thymidylate synthase.
5-Fluorocytosine: An antifungal agent that is converted into 5-fluorouracil in fungal cells.
5-Fluoropyrimidine: A general class of fluorinated pyrimidines with various biological activities.
Uniqueness: 5-Fluoropyrimidine-2-carbohydrazide is unique due to its specific structure, which allows for distinct interactions with biological targets. Its hydrazide group can form additional hydrogen bonds, potentially enhancing its binding affinity and specificity compared to other fluorinated pyrimidines .
Propriétés
Formule moléculaire |
C5H5FN4O |
|---|---|
Poids moléculaire |
156.12 g/mol |
Nom IUPAC |
5-fluoropyrimidine-2-carbohydrazide |
InChI |
InChI=1S/C5H5FN4O/c6-3-1-8-4(9-2-3)5(11)10-7/h1-2H,7H2,(H,10,11) |
Clé InChI |
QJDWNSSLOISUIP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=N1)C(=O)NN)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


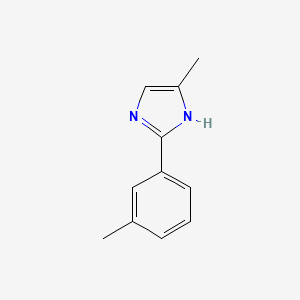
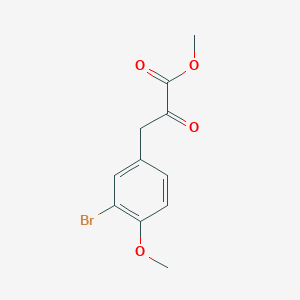
![5-Bromo-2-(1-methyl-3-pyrrolyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole](/img/structure/B13682261.png)
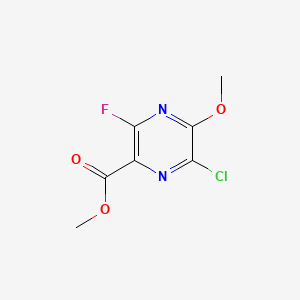
![9-(Hydroxymethyl)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13682269.png)

![4-[(6-Bromohexyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13682278.png)


![4-(2-Bromo-4-chlorophenyl)dibenzo[b,d]furan](/img/structure/B13682302.png)
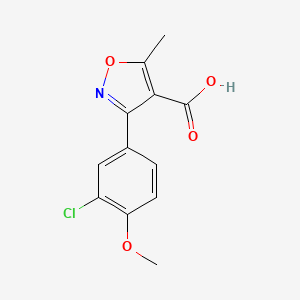

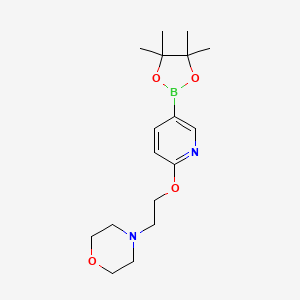
![(1R,2R,5S)-3-Boc-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13682335.png)
